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Compound of Interest

Compound Name: 2-Decanol

Cat. No.: B1670014 Get Quote

Application Note: Oxidation of 2-decanol to 2-
decanone
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic

synthesis, crucial for the preparation of a wide array of chemical intermediates and final

products in the pharmaceutical, fragrance, and materials industries. 2-Decanone, a key

intermediate, is valued for its applications as a solvent, in perfumery, and as a precursor for

more complex molecules. This application note provides a detailed experimental protocol for

the efficient oxidation of 2-decanol to 2-decanone utilizing the Swern oxidation, a reliable and

mild method known for its compatibility with various functional groups. Additionally, alternative

protocols using Pyridinium Chlorochromate (PCC) and hypochlorite are presented for

comparison.

Reaction Scheme
Data Presentation
A summary of the physical and spectroscopic properties of the starting material and the product

is provided below for easy reference and characterization.
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Property 2-decanol 2-decanone

Molecular Formula C₁₀H₂₂O C₁₀H₂₀O

Molecular Weight 158.28 g/mol 156.27 g/mol

Appearance Clear, colorless liquid Colorless liquid

Boiling Point ~211 °C 210 °C

Melting Point ~6 °C 3.5 - 14 °C

Density ~0.827 g/mL at 25 °C 0.82 g/cm³ at 20 °C

¹H NMR (CDCl₃)
δ 3.78 (m, 1H), 1.45-1.20 (m,

14H), 1.19 (d, 3H), 0.88 (t, 3H)

δ 2.41 (t, 2H), 2.13 (s, 3H),

1.55 (m, 2H), 1.26 (m, 10H),

0.88 (t, 3H)

¹³C NMR (CDCl₃)
δ 68.2, 39.5, 31.9, 29.6, 29.3,

25.9, 23.5, 22.7, 14.1

δ 209.2, 43.8, 31.8, 29.7, 29.4,

29.2, 23.9, 22.6, 14.1

IR (neat)
~3350 cm⁻¹ (O-H stretch),

~2925 cm⁻¹ (C-H stretch)

~2925 cm⁻¹ (C-H stretch),

~1715 cm⁻¹ (C=O stretch)

Experimental Protocols
Three common methods for the oxidation of 2-decanol are detailed below. The Swern

oxidation is presented as the primary protocol due to its mild conditions and high selectivity.

Protocol 1: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low

temperatures to oxidize the alcohol.[1][2][3] This method is known for its high yields and

compatibility with sensitive functional groups.

2-decanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Dichloromethane (CH₂Cl₂), anhydrous

Water, deionized

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Hexanes and Ethyl acetate for elution

Round-bottom flask

Stirring bar

Dropping funnel or syringe

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Preparation of the Activated DMSO: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve oxalyl

chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen

atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution

of DMSO (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel,

ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20

minutes.

Addition of 2-decanol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of

anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir
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the reaction mixture for 30-45 minutes at this temperature.

Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again

maintaining the temperature at -78 °C.[4] A thick white precipitate will form. After the addition

is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to

room temperature over about 30-60 minutes.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and separate the layers. Wash the organic layer sequentially with a dilute HCl solution (e.g.,

1M HCl), saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the

organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator.

Purification: The crude 2-decanone can be purified by flash column chromatography on silica

gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

The malodorous byproduct, dimethyl sulfide, can be neutralized by rinsing glassware with a

bleach solution.[2]

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder chromium-based oxidizing agent that can convert secondary alcohols to

ketones efficiently.

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and a small amount of celite or

silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a

magnetic stirrer.

Dissolve 2-decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in

one portion.

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

celite or silica gel to remove the chromium salts.

Wash the filter cake thoroughly with diethyl ether.
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Combine the organic filtrates and concentrate under reduced pressure.

The crude product can be further purified by flash column chromatography.

Protocol 3: Hypochlorite Oxidation
This method utilizes readily available and inexpensive sodium hypochlorite (bleach) as the

oxidant.

In a flask, dissolve 2-decanol (1.0 equivalent) in acetic acid.

Cool the mixture in an ice bath and add a solution of sodium hypochlorite (5% aqueous

solution, ~1.2 equivalents) dropwise with vigorous stirring.

After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring

by TLC.

Extract the reaction mixture with an organic solvent such as dichloromethane or diethyl

ether.

Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer

is basic, then with water, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude 2-decanone, which can be purified by distillation or column chromatography.

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the

Swern oxidation protocol.

Preparation Reaction Work-up & Purification

Dissolve Oxalyl Chloride in DCM Cool to -78 °C Add DMSO in DCM Add 2-decanol in DCM Stir at -78 °C Add Triethylamine Warm to Room Temp. Quench with Water Extract with DCM Wash Organic Layer Dry and Concentrate Column Chromatography Pure 2-decanone
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Click to download full resolution via product page

Caption: Experimental workflow for the Swern oxidation of 2-decanol.
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Caption: Logical relationship of steps in the synthesis of 2-decanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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